Welcome to the BenchChem Online Store!
molecular formula C9H10BrNO2 B8520260 5-Bromo-2-methoxy-4-methylbenzamide

5-Bromo-2-methoxy-4-methylbenzamide

Cat. No. B8520260
M. Wt: 244.08 g/mol
InChI Key: PYIVIQQYIFBUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582766B2

Procedure details

A 250 ml 3-neck RBF fitted with a magnetic stirring bar, a thermometer, a dropping funnel and a condenser was charged with 5-bromo-2-methoxy-4-methylbenzamide 12b (6 g, 24.6 mmol), anhydrous MeOH (40 mL) and 25% NaOMe solution in MeOH (21 mL, 98.4 mmol). This slurry was cooled to 5° C. and bromine (1.4 mL, 27.1 mmol) was added drop wise causing an exothermic reaction and the formation of a cloudy solution. The reaction mixture was stirred for 30 min at RT, and then heated to reflux for 1 hour. The solvent was removed under vacuum, the residue was re-dissolved in EtOH (50 mL) and KOH (5.5 g, 98.4 mmol) was added. The mixture was allowed to react under reflux for 16 hours in order to hydrolyze the intermediate methylcarbamate. Then the reaction mixture was diluted with H2O (300 mL) and the product was extracted into Et2O (3×100 mL). The combined organic layers were filtered through a pad of silica gel and evaporated to dryness to give 5-bromo-2-methoxy-4-methylaniline 12c (4.8 g, 90% yield) pure by 1H NMR as a light brown solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:13])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)C(N)=O.C[O-].[Na+].BrBr.[OH-].[K+].C[NH:22]C(=O)[O-]>O.CO>[Br:1][C:2]1[C:3]([CH3:13])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[NH2:22] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)N)C1)OC)C
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
21 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC([O-])=O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml 3-neck RBF fitted with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in EtOH (50 mL)
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours in order
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into Et2O (3×100 mL)
FILTRATION
Type
FILTRATION
Details
The combined organic layers were filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=CC(=C(N)C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.